Cas no 1797147-69-3 (4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide)

4-(Dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide is a specialized organic compound featuring a benzamide core substituted with a dimethylsulfamoyl group and a thiophene-oxadiazole moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or protease modulators. The dimethylsulfamoyl group enhances solubility and bioavailability, while the 3-methyl-1,2,4-oxadiazol-5-yl-thiophene fragment may contribute to target binding affinity and metabolic stability. This compound is suited for research applications in drug discovery, where its unique heterocyclic architecture could enable selective interactions with biological targets. Suitable for controlled synthetic studies or structure-activity relationship (SAR) investigations.
4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide structure
1797147-69-3 structure
Product Name:4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide
CAS No:1797147-69-3
MF:C16H16N4O4S2
MW:392.452640533447
CID:5370524
Update Time:2025-06-12

4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide
    • Inchi: 1S/C16H16N4O4S2/c1-10-17-16(24-19-10)14-13(8-9-25-14)18-15(21)11-4-6-12(7-5-11)26(22,23)20(2)3/h4-9H,1-3H3,(H,18,21)
    • InChI Key: YIVKPCGOCJBWQY-UHFFFAOYSA-N
    • SMILES: C(NC1C=CSC=1C1ON=C(C)N=1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1

4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F6371-0158-10mg
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4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide Related Literature

Additional information on 4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide

Introduction to 4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide (CAS No. 1797147-69-3)

4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1797147-69-3, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and therapeutic development. The presence of multiple heterocyclic rings, including a thiophene moiety and a 1,2,4-oxadiazole ring, combined with functional groups such as the dimethylsulfamoyl and benzamide substituents, makes this molecule a subject of intense interest for medicinal chemists.

The structural composition of 4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide imparts several advantageous characteristics that are highly relevant in modern drug design. The thiophene ring is well-known for its role in various bioactive natural products and pharmaceuticals, contributing to properties such as metabolic stability and binding affinity. Additionally, the 1,2,4-oxadiazole ring is a key pharmacophore found in numerous therapeutic agents, known for its ability to modulate biological pathways through interactions with specific targets. The combination of these heterocycles with the dimethylsulfamoyl and benzamide groups enhances the molecule's potential to interact with biological systems in meaningful ways.

In recent years, there has been a surge in research focused on developing novel compounds that leverage the synergistic effects of multiple pharmacophores. The molecular framework of 4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide aligns well with this trend. The benzamide moiety is particularly noteworthy, as it is frequently incorporated into drugs due to its ability to enhance solubility and improve pharmacokinetic profiles. Furthermore, the dimethylsulfamoyl group can serve as a modulator of receptor binding affinity and selectivity. These features collectively position this compound as a valuable candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising lead compounds like 4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide. Computational modeling has shown that the structural arrangement of this molecule allows for favorable interactions with various biological targets. For instance, studies suggest that the 1,2,4-oxadiazole ring may engage with enzymes or receptors involved in inflammatory pathways, while the thiophene and benzamide components could contribute to additional binding interactions. Such insights are crucial for guiding experimental efforts aimed at optimizing the compound's biological activity.

The synthesis of complex molecules like 4-(dimethylsulfamoyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-y]benzamide presents both challenges and opportunities for synthetic chemists. The multi-step process typically involves constructing the heterocyclic core followed by functionalization with the appropriate substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of such compounds. For example, transition-metal-catalyzed reactions have been employed to form key carbon-carbon bonds with high precision. Additionally, modern purification techniques ensure high purity levels necessary for subsequent biological evaluation.

Beyond its structural complexity, 4-(dimethylsulfamoyl)-N-[2-(3-methyl-l , 2 , 4 - oxadiazol - 5 - y l ) thi o ph en - 3 - y l ] benz am ide ( CAS No . 1797147 -69 - 3 ) exhibits intriguing biological potential that warrants further investigation . Preliminary studies have hinted at its activity against certain enzymatic targets , which could be relevant in treating conditions associated with dysregulated enzyme function . Moreover , the compound's ability to cross cell membranes efficiently suggests it may be suitable for oral administration , a desirable trait for therapeutic agents . These preliminary findings underscore the importance of conducting comprehensive pharmacological assays to fully elucidate its therapeutic scope.

The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists , biologists , and clinicians . The case of * 4 * ( dim eth ylsulf am o y l ) - N [ 2 * ( 3 - me thy l - l , 2 , 4 - o x adia z ol - 5 - y l ) thi o ph en - 3 - y l ] be nz am ide * exemplifies how structural innovation can lead to new treatment modalities . By integrating insights from computational modeling , synthetic chemistry , and biological testing , researchers can systematically refine lead compounds into viable drug candidates . This iterative process is essential for bringing innovative therapies to patients in need.

Looking ahead, 4 -( dim eth ylsulf am o y l ) - N [ 2 * ( 3 - me thy l - l , 2 , 4 - ox adia z ol -5-y l ) thi o ph en -3-y l ] benz am ide ( CAS No .1797147_69_3) represents an exciting opportunity for further research . As methodologies for drug discovery continue to evolve, this compound could serve as a foundation for developing new treatments targeting various diseases . The combination of its unique structure and demonstrated potential makes it a compelling candidate for inclusion in ongoing pharmaceutical research programs . By leveraging cutting-edge techniques across multiple scientific disciplines, researchers can unlock new possibilities for therapeutic intervention.

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